molecular formula C26H29N5O4 B2549982 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1189911-20-3

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2549982
CAS RN: 1189911-20-3
M. Wt: 475.549
InChI Key: MNPMNAJDLDLGBE-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Design and Synthesis for Anticancer Agents : Pyrazolo[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity across multiple cancer cell lines, demonstrating potential as new anticancer agents. A particular compound showed appreciable inhibition of cancer cell growth in eight different cancer cell lines, suggesting its potential utility in cancer treatment research (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Their Effects : Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating their potential for application in studying oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Anti-Inflammatory and Analgesic Agents

  • Novel Compounds with Anti-Inflammatory and Analgesic Activities : The synthesis of new heterocyclic compounds derived from pyrazolo[4,3-d]pyrimidine has been explored, with some showing high inhibitory activity on cyclooxygenase enzymes, analgesic activity, and anti-inflammatory effects, comparable to standard drugs (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

  • Radioligands for PET Imaging : Certain pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with derivatives like DPA-714 designed for labeling with fluorine-18 for in vivo imaging using PET, suggesting applications in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).

Synthesis and Biological Evaluation

  • Antimicrobial and Anticancer Activity : Research on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their biological evaluation has indicated both antimicrobial and anticancer activities, highlighting their potential for development into therapeutic agents (Abdellatif et al., 2014).

properties

IUPAC Name

2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-4-31-24-23(18(2)28-31)30(17-22(32)27-16-20-10-12-21(35-3)13-11-20)26(34)29(25(24)33)15-14-19-8-6-5-7-9-19/h5-13H,4,14-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMNAJDLDLGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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